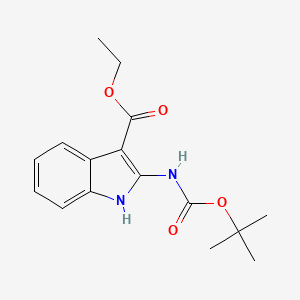

Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-5-21-14(19)12-10-8-6-7-9-11(10)17-13(12)18-15(20)22-16(2,3)4/h6-9,17H,5H2,1-4H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCCBKFSBGPNMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=CC=CC=C21)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680529 | |

| Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160995-04-9 | |

| Record name | Ethyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160995-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(Boc-amino)-1H-indole-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate, a key intermediate in the development of various therapeutic agents. The 2-aminoindole scaffold is a privileged structure in medicinal chemistry, recognized for its role in a multitude of biologically active compounds.[1] This document details a robust synthetic pathway, including the critical Boc-protection step, and offers an in-depth analysis of the characterization techniques required to verify the product's identity and purity. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the 2-Aminoindole Scaffold

The indole nucleus is one of the most important heterocyclic motifs in drug discovery, forming the core of numerous natural products and clinically approved drugs.[1] Within this class, the 2-aminoindole moiety has garnered significant attention as a key pharmacophore. Its unique electronic properties and ability to form crucial hydrogen bond interactions make it a valuable component in the design of inhibitors for various biological targets, including kinases and phosphodiesterases.[1]

The introduction of a tert-butoxycarbonyl (Boc) protecting group onto the 2-amino position serves a critical strategic purpose in multi-step syntheses. It modulates the nucleophilicity of the amino group, preventing unwanted side reactions and allowing for selective functionalization at other positions of the indole ring. The resulting compound, Ethyl 2-(Boc-amino)-1H-indole-3-carboxylate, is therefore a versatile building block for constructing more complex molecules with therapeutic potential, such as novel antivirals and inhibitors of protein-protein interactions.[2]

Synthesis of Ethyl 2-(Boc-amino)-1H-indole-3-carboxylate

The synthesis is a two-step process, beginning with the formation of the core 2-aminoindole structure, followed by the protection of the exocyclic amine.

Step 1: Synthesis of Ethyl 2-amino-1H-indole-3-carboxylate (Precursor)

Several methods exist for the synthesis of the 2-aminoindole core.[1][3] A common and effective approach involves a reductive cyclization of a substituted 2-nitrophenyl derivative. One established one-pot protocol utilizes an SNAr reaction followed by a zinc and iron-mediated reductive cyclization.[1][3]

Alternatively, a copper-catalyzed protocol has been reported for the synthesis of Ethyl 2-amino-1H-indole-3-carboxylate from N-(2-bromophenyl)-2,2,2-trifluoroacetamide.[3] For the purposes of this guide, we will consider Ethyl 2-amino-1H-indole-3-carboxylate as the commercially available or readily synthesized starting material for the subsequent protection step.

Diagram of the Overall Synthetic Workflow

Caption: Overall workflow for the synthesis of the target molecule.

Step 2: Boc Protection of Ethyl 2-amino-1H-indole-3-carboxylate

This step involves the reaction of the precursor with di-tert-butyl dicarbonate (Boc anhydride) to form the carbamate. The choice of base and solvent is critical to manage the reactivity of the two nitrogen atoms in the starting material (the indole NH and the 2-amino NH₂).

Experimental Protocol:

The following protocol is adapted from the procedure described by Riseley, R. et al. (2025).[3]

-

Preparation: To a suspension of sodium hydride (NaH) in anhydrous dimethylformamide (DMF) at 0°C, add a solution of Ethyl 2-amino-1H-indole-3-carboxylate in anhydrous DMF dropwise.

-

Reaction: Stir the reaction mixture at 0°C for a designated period, followed by stirring at room temperature.

-

Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in anhydrous DMF to the reaction mixture.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or UPLC-MS.

-

Quenching and Extraction: Upon completion, pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with a suitable organic solvent, such as dichloromethane (DCM).

-

Purification: The combined organic phases are concentrated under reduced pressure. The resulting crude product, which may be a mixture of mono- and di-Boc-protected species, can be purified by automated flash column chromatography.[3]

Causality and Field-Proven Insights:

-

Choice of Base: The use of a strong base like NaH is intended to deprotonate the most acidic proton, which is typically the indole N-H. However, the 2-amino group also possesses nucleophilic character. The reaction with Boc anhydride can lead to a mixture of products, including the desired N-Boc product, the di-Boc product (protected at both the indole and the amino nitrogen), and unreacted starting material.[3] The ratio of these products can be influenced by the stoichiometry of the reagents and the reaction conditions.

-

Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the deprotonated amine on one of the carbonyl carbons of the Boc anhydride. This results in the formation of a tetrahedral intermediate, which then collapses to release tert-butyl carbonate, which subsequently decomposes to tert-butanol and carbon dioxide.[4]

-

Self-Validating System: The progress of the reaction should be carefully monitored by TLC or LC-MS. The appearance of new spots with different retention factors corresponding to the mono-Boc and di-Boc products, and the disappearance of the starting material, will validate the reaction's progression.

Diagram of the Boc Protection Mechanism

Caption: Simplified mechanism of Boc protection of an amine.

Characterization of Ethyl 2-(Boc-amino)-1H-indole-3-carboxylate

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Note on Data Availability: While the synthesis of Ethyl 2-(Boc-amino)-1H-indole-3-carboxylate has been reported, detailed characterization data for the isolated, purified mono-Boc derivative is not extensively available in the cited literature. The work by Riseley et al. identified the formation of the product within a mixture.[3] Therefore, the following section provides an analysis of the expected spectral data based on the known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms.

-

Expected Chemical Shifts (δ):

-

Indole NH: A broad singlet is expected in the region of δ 8.0-9.0 ppm.

-

Aromatic Protons: A series of multiplets corresponding to the four protons on the benzene ring of the indole core, typically between δ 7.0-8.0 ppm.

-

Carbamate NH: A singlet for the Boc-NH proton, likely in the range of δ 6.0-7.0 ppm.

-

Ethyl Ester Group: A quartet around δ 4.2-4.4 ppm (for the -OCH₂-) and a triplet around δ 1.3-1.5 ppm (for the -CH₃).

-

tert-Butyl Group: A sharp singlet at approximately δ 1.5 ppm, integrating to 9 protons.

-

-

-

¹³C NMR Spectroscopy: This provides information about the carbon framework of the molecule.

-

Expected Chemical Shifts (δ):

-

Carbonyl Carbons: Two signals in the downfield region, one for the ester C=O (around δ 160-170 ppm) and one for the carbamate C=O (around δ 150-155 ppm).

-

Aromatic Carbons: Multiple signals in the δ 110-140 ppm range corresponding to the indole ring carbons.

-

tert-Butyl Carbon: A quaternary carbon signal around δ 80 ppm and a methyl carbon signal around δ 28 ppm.

-

Ethyl Ester Carbons: Signals around δ 60 ppm (-OCH₂-) and δ 14 ppm (-CH₃).

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Characteristic Absorptions (cm⁻¹):

-

N-H Stretching: A sharp peak around 3400-3300 cm⁻¹ corresponding to the carbamate N-H, and a broader peak in the same region for the indole N-H.

-

C-H Stretching: Peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=O Stretching: Two distinct carbonyl absorption bands are expected. The ester carbonyl should appear around 1700-1720 cm⁻¹, while the carbamate carbonyl will likely be observed at a slightly lower wavenumber, around 1680-1700 cm⁻¹.

-

C-O Stretching: Strong bands in the region of 1250-1000 cm⁻¹ corresponding to the C-O bonds of the ester and carbamate groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

-

Expected Data:

-

Molecular Formula: C₁₆H₂₀N₂O₄

-

Molecular Weight: 304.34 g/mol

-

High-Resolution Mass Spectrometry (HRMS): This would provide the exact mass, confirming the elemental composition. The expected [M+H]⁺ ion would be at m/z 305.1445. Other adducts such as [M+Na]⁺ may also be observed.

-

Summary of Characterization Data

| Technique | Expected Key Observations |

| ¹H NMR | Singlets for indole NH, carbamate NH, and tert-butyl protons; multiplets for aromatic protons; quartet and triplet for the ethyl group. |

| ¹³C NMR | Two distinct carbonyl signals (ester and carbamate); signals for aromatic, tert-butyl, and ethyl carbons in their expected regions. |

| FT-IR (cm⁻¹) | N-H stretches (~3400-3300), two C=O stretches (~1720-1680), and C-O stretches (~1250-1000). |

| Mass Spec (MS) | Molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ at m/z 305.1445). |

Conclusion

This technical guide has outlined a reliable synthetic pathway for Ethyl 2-(Boc-amino)-1H-indole-3-carboxylate and provided a comprehensive framework for its characterization. The strategic use of the Boc protecting group is fundamental in harnessing the synthetic potential of the 2-aminoindole scaffold for applications in medicinal chemistry and drug development. While detailed, isolated characterization data for the final product remains to be published, the expected analytical signatures provided herein offer a robust guide for researchers working on the synthesis and application of this valuable chemical intermediate. Adherence to the described protocols and analytical methods will ensure the successful and verifiable synthesis of this key building block.

References

- D. A. Horton, G. T. Bourne, and M. L. Smythe, "The 2-Aminoindole Scaffold in Medicinal Chemistry," Journal of Medicinal Chemistry, 2003.

-

Riseley, R. et al., "Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters," Arkivoc, 2025, (5), 202512417. [Link]

-

Common Organic Chemistry, "Boc Protection Mechanism (Boc2O)," Common Organic Chemistry. [Link]

-

Wang, Z. et al., "One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous," PMC - NIH. [Link]

-

Li, J. et al., "Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo," PubMed. [Link]

-

PubChem, "ethyl 2-amino-1H-indole-3-carboxylate," PubChem. [Link]

-

Landwehr, J. et al., "Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase," PubMed. [Link]

Sources

Spectroscopic and Structural Elucidation of Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate: A Technical Guide

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data to offer a comprehensive characterization of this compound. The guide includes an in-depth interpretation of the spectral data, detailed experimental protocols for its synthesis and analysis, and visual aids to facilitate understanding of its molecular structure and fragmentation patterns.

Introduction

This compound (Figure 1) is a versatile building block in the synthesis of various biologically active indole alkaloids and pharmaceutical agents. The presence of the tert-butoxycarbonyl (Boc) protecting group on the 2-amino functionality allows for selective reactions at other positions of the indole ring, while the ethyl carboxylate at the 3-position serves as a handle for further molecular elaboration. Accurate and thorough spectroscopic characterization is paramount to confirm the identity and purity of this intermediate, ensuring the reliability of subsequent synthetic steps. This guide provides a detailed examination of its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopic data.

Molecular Structure

The structural integrity of this compound is the foundation of its utility. The following diagram illustrates the atom numbering scheme used for the assignment of spectroscopic signals.

Figure 1. Molecular structure and atom numbering of this compound.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the indole ring, the ethyl ester group, the Boc protecting group, and the amine and indole NH protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | br s | 1H | Indole NH (1) |

| ~8.5 | br s | 1H | Amine NH (2) |

| ~7.8 | d | 1H | Ar-H (4) |

| ~7.4 | d | 1H | Ar-H (7) |

| ~7.2 | t | 1H | Ar-H (6) |

| ~7.1 | t | 1H | Ar-H (5) |

| ~4.3 | q | 2H | -O-CH₂ -CH₃ |

| ~1.5 | s | 9H | -C(CH₃ )₃ |

| ~1.4 | t | 3H | -O-CH₂-CH₃ |

Interpretation of ¹H NMR Data:

-

The downfield signals for the indole and amine NH protons are characteristic and their broadness is due to quadrupole broadening and potential hydrogen exchange.

-

The aromatic region is expected to show four distinct signals for the protons on the benzene ring of the indole nucleus, with coupling patterns typical of a substituted benzene ring.

-

The ethyl group of the ester will present as a quartet for the methylene protons and a triplet for the methyl protons, a classic ethyl pattern.

-

A sharp singlet integrating to nine protons in the upfield region is the hallmark of the tert-butyl group of the Boc protecting moiety.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C =O (Ester) |

| ~153 | C =O (Boc) |

| ~136 | C -7a |

| ~129 | C -2 |

| ~126 | C -3a |

| ~124 | C -6 |

| ~122 | C -5 |

| ~120 | C -4 |

| ~112 | C -7 |

| ~105 | C -3 |

| ~81 | -C (CH₃)₃ |

| ~61 | -O-C H₂-CH₃ |

| ~28 | -C(C H₃)₃ |

| ~14 | -O-CH₂-C H₃ |

Interpretation of ¹³C NMR Data:

-

The two carbonyl carbons of the ester and Boc groups are expected at the most downfield chemical shifts.

-

The aromatic region will display signals for the eight carbons of the indole ring.

-

The quaternary carbon of the tert-butyl group and the methylene carbon of the ethyl ester are found in the midfield region.

-

The upfield region will contain the signals for the methyl carbons of the tert-butyl and ethyl groups.

Infrared (IR) Spectroscopy

Disclaimer: An experimental IR spectrum for this compound is not publicly available. The following table outlines the expected characteristic absorption bands based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400 | N-H (Indole) | Stretching |

| ~3300 | N-H (Amine) | Stretching |

| ~2980 | C-H (Alkyl) | Stretching |

| ~1715 | C=O (Ester) | Stretching |

| ~1690 | C=O (Boc) | Stretching |

| ~1600, ~1470 | C=C (Aromatic) | Stretching |

| ~1250, ~1160 | C-O | Stretching |

Interpretation of IR Data:

-

The presence of two distinct N-H stretching bands would confirm the indole and the Boc-protected amine functionalities.

-

Strong absorption bands in the carbonyl region (1690-1715 cm⁻¹) are indicative of the ester and urethane carbonyl groups.

-

Multiple peaks in the aromatic region (1470-1600 cm⁻¹) correspond to the carbon-carbon double bond stretching vibrations of the indole ring.

Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound has been reported, providing a key piece of evidence for its structural confirmation.[1]

Electrospray Ionization - Time of Flight (ESI-TOF):

-

[M+H]⁺ (calculated for C₁₆H₂₀N₂O₄): 305.1445

-

[M+H]⁺ (found): 359.2 (Note: There is a discrepancy in the literature, with the Arkivoc paper reporting 359.2 for a di-Boc protected species. The calculated monoisotopic mass for C₁₆H₂₀N₂O₄ is 304.1423, giving a [M+H]⁺ of 305.1496. The expected molecular formula for the title compound is C16H20N2O4, with a molecular weight of 304.34 g/mol . The Arkivoc paper likely describes a related but different compound or a typo is present). For the purpose of this guide, we will consider the expected fragmentation of the title compound.

Fragmentation Analysis: A primary fragmentation pathway involves the loss of the tert-butyl group from the Boc protecting group, followed by the loss of carbon dioxide.

Figure 2. Proposed primary fragmentation pathway for this compound.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a reported procedure.[1]

Materials:

-

Ethyl 2-amino-1H-indole-3-carboxylate

-

Di-tert-butyl dicarbonate (Boc)₂O

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of ethyl 2-amino-1H-indole-3-carboxylate (1.0 eq) in anhydrous dichloromethane, add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (0.1 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure this compound.

Spectroscopic Analysis

4.2.1. NMR Spectroscopy

-

Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts based on multiplicity, integration, and correlation with expected values.

4.2.2. IR Spectroscopy

-

Acquire the IR spectrum using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

Alternatively, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

4.2.3. Mass Spectrometry

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Analyze the fragmentation pattern to further confirm the structure.

Conclusion

This technical guide provides a detailed spectroscopic characterization of this compound. By combining experimental mass spectrometry data with predicted NMR and IR data, a comprehensive profile of this important synthetic intermediate is presented. The provided protocols for synthesis and analysis serve as a valuable resource for researchers in organic chemistry and drug discovery, ensuring the reliable preparation and identification of this compound for its use in the development of novel molecules.

References

-

Riseley, R., et al. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, 2025(5), 124-134. [Link]

-

Arkivoc 2025 (v) 124-134. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. [Link]

Sources

A Technical Guide to the Biological Evaluation of Ethyl 2-(Boc-amino)-1H-indole-3-carboxylate Analogs

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and its ability to interact with a multitude of biological targets.[1][2] Ethyl 2-(Boc-amino)-1H-indole-3-carboxylate represents a highly versatile synthetic intermediate, offering multiple points for chemical modification to generate diverse libraries of novel compounds. This guide provides a comprehensive framework for the systematic biological evaluation of its analogs, designed for researchers and drug development professionals. We will detail a logical, multi-tiered screening cascade, beginning with broad in vitro cytotoxicity and antimicrobial assessments, progressing to detailed mechanistic studies for promising candidates, and culminating in foundational in vivo efficacy models. The protocols and rationale presented herein are grounded in established methodologies to ensure scientific rigor and data-driven decision-making in the early stages of drug discovery.

Introduction: The Indole Scaffold as a Foundation for Drug Discovery

The Privileged Nature of the Indole Nucleus

The indole ring system, a fusion of a benzene and a pyrrole ring, is a structural motif of profound biological importance.[3] Its unique electronic properties, including the ability to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, allow it to bind to a wide array of enzymes and receptors.[1] This versatility is evidenced by its presence in numerous FDA-approved drugs and natural compounds with potent therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4][][6]

The Ethyl 2-(Boc-amino)-1H-indole-3-carboxylate Core: A Versatile Synthetic Platform

The subject of this guide, Ethyl 2-(Boc-amino)-1H-indole-3-carboxylate, is an ideal starting point for generating a library of analogs for biological screening. Its key features include:

-

A Boc-protected amine at the 2-position: The tert-Butyloxycarbonyl (Boc) protecting group allows for controlled deprotection and subsequent derivatization, enabling the introduction of various functional groups.

-

An ethyl carboxylate at the 3-position: This ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another handle for modification.[7]

-

The indole nitrogen (N1) and benzene ring: These positions can be functionalized to further explore the structure-activity relationship (SAR).[7][8]

This inherent modularity allows for the systematic synthesis of analogs to probe interactions with biological targets and optimize for potency and selectivity.

Overview of Potential Therapeutic Applications

Given the broad bioactivity of indole derivatives, analogs derived from this core scaffold can be rationally evaluated for a range of therapeutic applications. The most prominent and well-documented activities include:

-

Anticancer Activity: Many indole derivatives function as tubulin polymerization inhibitors, kinase inhibitors, and modulators of apoptosis pathways.[][9][10]

-

Antimicrobial Activity: The indole scaffold is found in compounds that disrupt bacterial cell membranes and inhibit critical processes like quorum sensing.[11][12]

-

Anti-inflammatory Activity: Certain indole-based molecules are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4][8]

This guide will primarily focus on a workflow for anticancer evaluation, as it is one of the most robustly studied areas for this class of compounds.

Foundational In Vitro Biological Evaluation

The initial phase of evaluation is designed as a broad screen to identify "hit" compounds that exhibit biological activity from a library of newly synthesized analogs. This stage prioritizes throughput and cost-effectiveness to quickly filter large numbers of compounds.

Primary Cytotoxicity Screening

The first step is to assess the general cytotoxicity of the analogs against a panel of human cancer cell lines. This helps to identify compounds with anti-proliferative effects and provides an early indication of their potency and spectrum of activity.

Experimental Protocol: MTS Cell Proliferation Assay

-

Cell Plating: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HCT-116 colon carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).[13]

Data Presentation: Summarize the results in a table for clear comparison of potency across different cell lines.

| Compound ID | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |

| Analog-001 | 5.2 | 7.8 | 4.1 |

| Analog-002 | > 50 | > 50 | > 50 |

| Analog-003 | 0.9 | 1.2 | 0.7 |

| Doxorubicin | 0.1 | 0.08 | 0.15 |

Table 1: Illustrative cytotoxicity data for a series of indole analogs.

Antimicrobial Activity Screening

Concurrently, analogs can be screened for antimicrobial activity to explore their potential as anti-infective agents. The Minimum Inhibitory Concentration (MIC) is the standard measure.

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well plate using appropriate bacterial growth broth (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized inoculum of the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) to each well.[12]

-

Controls: Include a positive control (no compound), a negative control (no bacteria), and a standard antibiotic control (e.g., Ciprofloxacin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Endpoint Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Initial Screening

The initial screening process follows a straightforward, parallel path to efficiently test for multiple potential activities.

Mechanistic Elucidation for Promising Anticancer "Hits"

Once compounds with potent anti-proliferative activity are identified, the next critical step is to determine their mechanism of action (MoA). For indole analogs, common mechanisms involve disruption of the cell cycle and induction of programmed cell death (apoptosis).[13][14]

Cell Cycle Analysis via Flow Cytometry

This technique reveals how a compound affects the progression of cells through the different phases of division (G1, S, G2, M). A common effect of tubulin-targeting agents is an arrest in the G2/M phase.[13]

Experimental Protocol: Propidium Iodide (PI) Staining

-

Treatment: Treat a sub-confluent population of cancer cells with the hit compound at concentrations around its IC₅₀ for 24 hours.

-

Harvesting: Collect both adherent and floating cells and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight to permeabilize the membranes.

-

Staining: Rehydrate the cells in PBS, treat with RNase A to prevent staining of RNA, and then stain with propidium iodide solution.

-

Analysis: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

-

Interpretation: A significant increase in the cell population in the G2/M peak (with 4N DNA content) compared to the vehicle control indicates cell cycle arrest at this stage.[14]

Apoptosis Induction Assays

To confirm that cell death occurs via apoptosis, Annexin V/PI staining is the gold standard. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI enters cells only when the membrane is compromised in late apoptosis or necrosis.

Experimental Protocol: Annexin V/PI Staining

-

Treatment: Treat cells with the compound for a relevant time period (e.g., 24-48 hours).

-

Harvesting: Collect all cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the kit manufacturer's protocol. Incubate in the dark for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. The results will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Target-Based Assay: In Vitro Tubulin Polymerization

Since many indole derivatives are known to interfere with microtubule dynamics, a direct biochemical assay is essential for target validation.[9][15]

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

-

Reagents: Use a commercially available kit containing purified tubulin and a fluorescent reporter that incorporates into and enhances its signal upon microtubule formation.

-

Reaction Setup: In a 96-well plate, combine tubulin, polymerization buffer, and the test compound or controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor).

-

Initiation: Initiate polymerization by warming the plate to 37°C.

-

Measurement: Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) using a plate reader.

-

Analysis: Inhibition of polymerization will be observed as a decrease in the rate and extent of the fluorescence signal increase compared to the vehicle control.

Hypothetical Anticancer Signaling Pathway

The results from these mechanistic assays can be integrated to build a hypothetical model of the compound's action.

In Vivo Evaluation

After a compound has demonstrated potent in vitro activity and a validated mechanism of action, the final preclinical step is to assess its efficacy and safety in a living organism.

Efficacy in a Subcutaneous Tumor Xenograft Model

This model is the industry standard for evaluating the in vivo antitumor activity of a compound.

Experimental Protocol: Mouse Xenograft Study

-

Cell Implantation: Subcutaneously inject human cancer cells (e.g., HCT-116) into the flank of immunocompromised mice (e.g., athymic nude mice).[16]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization & Treatment: Randomize mice into treatment groups (e.g., vehicle control, test compound at various doses, positive control). Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a set schedule (e.g., daily for 14 days).

-

Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

-

Post-Study Analysis: Perform immunohistochemistry (IHC) on tumor sections to assess markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3) to confirm the in vivo mechanism of action.[16]

Data Presentation: Present tumor growth data as a line graph showing mean tumor volume ± SEM over time for each group.

| Treatment Group | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |

| Vehicle Control | 1500 ± 150 | - | +2 |

| Analog-003 (10 mg/kg) | 600 ± 80 | 60 | -3 |

| Analog-003 (30 mg/kg) | 300 ± 50 | 80 | -8 |

Table 2: Illustrative efficacy and toxicity data from a xenograft study.

Workflow for In Vivo Studies

The in vivo evaluation is a critical step to bridge the gap between cell culture data and potential clinical application.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indole - Wikipedia [en.wikipedia.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro and In Vivo Antitumor Activity of Indolo[2,3- b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Ethyl-2-amino-pyrrole-3-carboxylates are active against imatinib-resistant gastrointestinal stromal tumors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate in Modern Drug Discovery: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Among the vast array of indole-based building blocks, Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate stands out as a particularly versatile and strategic intermediate. Its unique arrangement of functional groups—a Boc-protected amine at the 2-position and an ethyl ester at the 3-position—offers a powerful handle for controlled, sequential diversification, enabling the efficient construction of complex molecular architectures. This technical guide provides a comprehensive overview of this building block, from its synthesis and physicochemical properties to its strategic application in the discovery of novel therapeutic agents, with a focus on kinase inhibitors.

Introduction: The Privileged 2-Aminoindole Scaffold

The 2-aminoindole motif is a recognized "privileged structure" in drug discovery, frequently appearing in compounds with a wide range of biological activities.[2][3] This is attributed to its ability to participate in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. The presence of a protected amine at the C2 position and a modifiable group at C3 allows for the exploration of chemical space in a highly controlled manner, which is critical for establishing robust Structure-Activity Relationships (SAR).

Synthesis and Physicochemical Characterization

The synthesis of this compound is most commonly achieved through the protection of the corresponding 2-aminoindole precursor.

Synthesis Protocol

A common route to the title compound involves the reaction of ethyl 2-amino-1H-indole-3-carboxylate with di-tert-butyl dicarbonate (Boc anhydride).[2] The reaction selectively protects the more nucleophilic 2-amino group.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of Ethyl 2-amino-1H-indole-3-carboxylate. This precursor can be synthesized via several established methods, such as the reductive cyclization of ethyl 2-cyano-2-(2-nitrophenyl)acetate.[3]

-

Step 2: Boc Protection. To a solution of ethyl 2-amino-1H-indole-3-carboxylate in a suitable aprotic solvent (e.g., anhydrous N,N-dimethylformamide), a base such as sodium hydride is added at 0 °C. Di-tert-butyl dicarbonate (Boc anhydride) is then added, and the reaction is stirred at room temperature.[2]

-

Work-up and Purification. The reaction is quenched with water and extracted with an organic solvent like dichloromethane. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.[2]

Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 1160995-04-9 |

| Molecular Formula | C₁₆H₂₀N₂O₄ |

| Molecular Weight | 304.34 g/mol |

| Appearance | Off-white to brown solid/oil |

While a complete, publicly available, and verified set of spectroscopic data for the title compound is not readily found in a single source, data for analogous structures are well-documented. Based on related compounds, the expected 1H NMR spectrum would show characteristic signals for the ethyl ester (a quartet and a triplet), the tert-butyl group (a singlet), the aromatic protons of the indole ring, and the NH protons. The 13C NMR would display corresponding signals for the carbonyls of the ester and the carbamate, the quaternary carbons of the indole, and the aliphatic carbons.

Reactivity and Strategic Utility in Synthesis

The true value of this compound lies in the orthogonal reactivity of its functional groups. The Boc-protecting group is stable under a range of conditions but can be readily removed with acid, while the ethyl ester can be hydrolyzed under basic conditions to the corresponding carboxylic acid. This allows for selective manipulation at either position.

Amide Bond Formation via the Carboxylic Acid

Hydrolysis of the ethyl ester furnishes the corresponding carboxylic acid. This intermediate is primed for amide bond formation with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt).[4] This strategy is central to building libraries of compounds for SAR studies, particularly in the development of kinase inhibitors where the amide bond often plays a crucial role in binding to the hinge region of the kinase.

Manipulation of the 2-Amino Group

The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to liberate the free 2-amino group. This amine can then be further functionalized, for example, through N-alkylation, N-arylation, or acylation, allowing for the introduction of additional diversity elements.

Application in Drug Discovery: A Focus on Kinase Inhibitors

The indole nucleus is a common feature in many kinase inhibitors. The 2-aminoindole scaffold, in particular, can mimic the hinge-binding motif of other heterocyclic systems. While specific examples detailing the use of this compound in the synthesis of named drug candidates are not prevalent in readily accessible literature, its utility can be inferred from the synthesis of structurally related compounds targeting kinases such as GSK-3β.

Glycogen synthase kinase 3β (GSK-3β) is a key target in several diseases, including Alzheimer's disease, diabetes, and cancer.[5] Many GSK-3β inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The 2-aminoindole-3-carboxamide scaffold is an excellent candidate for this purpose.

The synthetic strategy outlined in Figure 2 allows for the rapid generation of a library of potential kinase inhibitors. The diversity of the final compounds is dictated by the choice of amine used in the amide coupling step. This modular approach is highly efficient for exploring the chemical space around the 2-aminoindole-3-carboxamide core to optimize potency and selectivity against a target kinase.

Conclusion

This compound is a valuable and strategically designed building block for drug discovery. Its pre-installed, orthogonally protected functional groups at the 2 and 3 positions of the indole nucleus provide a robust platform for controlled and divergent synthesis. This enables the efficient construction of libraries of complex molecules, particularly for the discovery of novel kinase inhibitors and other therapeutic agents that leverage the privileged 2-aminoindole scaffold. As the demand for novel, potent, and selective small molecule drugs continues to grow, the importance of such versatile synthetic intermediates in medicinal chemistry is undeniable.

References

-

Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors. Bioorganic & Medicinal Chemistry, 27(9), 1804-1817. ([Link])

-

Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Medicinal Chemistry. ([Link])

-

Riseley, R., et al. (2024). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, 2024(part _), 0-0. ([Link])

-

Wang, K., Herdtweck, E., & Dömling, A. (2011). One-pot synthesis of 2-amino-indole-3-carboxamide and analogous. ACS Combinatorial Science, 13(2), 140-146. ([Link])

-

Al-Hussain, S. A., & El-Emam, A. A. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(11), 3003. ([Link])

-

PubChem. Ethyl indole-2-carboxylate. ([Link])

-

Dandagvhal, K. R., & Chatpalliwar, V. A. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225. ([Link])

-

Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anti-cancer Drugs, 27(7), 620-634. ([Link])

- WO2010030727A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses. ()

-

Cenmed Enterprises. Ethyl 2 ((Tert Butoxycarbonyl)Amino) 1H Indole 3 Carboxylate. ([Link])

-

Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles and pyridazino[4,5-b]indoles. European Journal of Medicinal Chemistry, 44(9), 3585-3594. ([Link])

-

Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413-419. ([Link])

-

A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. Tetrahedron Letters, 51(1), 153-156. ([Link])

Sources

- 1. Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

physical and chemical properties of Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate

An In-Depth Technical Guide to Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in medicinal chemistry and organic synthesis. We will delve into its physical and chemical properties, reactivity, synthesis, and handling, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Characteristics

This compound is a derivative of the indole scaffold, a privileged structure in numerous biologically active compounds. The strategic placement of the Boc-protected amine at the 2-position and an ethyl ester at the 3-position makes it a versatile building block for constructing more complex molecular architectures.

| Identifier | Value |

| IUPAC Name | Ethyl 2-[(tert-butoxycarbonyl)amino]-1H-indole-3-carboxylate |

| Synonyms | N-Boc-2-amino-1H-indole-3-carboxylic acid ethyl ester |

| CAS Number | 1160995-04-9[1] |

| Molecular Formula | C₁₆H₂₀N₂O₄ |

| Molecular Weight | 304.34 g/mol |

Physicochemical and Spectroscopic Profile

The physical properties and spectroscopic data are fundamental for the identification, purification, and characterization of this compound.

Physical Properties

| Property | Value/Description | Source |

| Appearance | Typically a brown oil, though can be isolated as a solid. | [2] |

| Melting Point | Not consistently reported; behavior as an oil is common. | |

| Solubility | Soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and dimethylformamide (DMF). Low solubility in water. | [3] |

| Storage | Recommended to be stored under an inert atmosphere, refrigerated, and kept in a tightly closed container in a dry place to prevent degradation.[4] |

Spectroscopic Analysis

Spectroscopic data is critical for confirming the structure and purity of the compound. The following are characteristic spectral features.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the indole core, the ethyl ester, and the Boc protecting group. Key expected shifts (in CDCl₃, δ in ppm) include the indole N-H proton (a broad singlet, often > 8.0 ppm), aromatic protons of the indole ring (multiplets between 7.0-8.0 ppm), the ethyl group's quartet and triplet, and a characteristic singlet for the nine equivalent protons of the tert-butyl group around 1.5 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the carbonyls of the ester and the carbamate (~160-170 ppm and ~150-155 ppm, respectively), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the indole ring system.

-

Infrared (IR) Spectroscopy: The IR spectrum is defined by key vibrational frequencies. Expect strong absorption bands corresponding to the N-H stretch of the indole and the Boc-protected amine (around 3300-3400 cm⁻¹), and two distinct C=O stretching bands for the ester and the carbamate groups (typically in the 1680-1750 cm⁻¹ region).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 305.15.

Chemical Reactivity and Synthetic Protocols

The chemical behavior of this molecule is dominated by the interplay between the indole nucleus and its functional groups, particularly the acid-labile Boc protecting group.

The Role and Reactivity of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an essential feature of this molecule, serving as a robust protecting group for the primary amine at the 2-position.[5] Its purpose is to temporarily mask the nucleophilicity of the amine, allowing for selective reactions at other positions of the indole scaffold.

-

Stability: The Boc group is stable under a wide range of basic, nucleophilic, and reductive conditions, making it compatible with many common synthetic transformations like ester hydrolysis or reactions at the indole nitrogen.[6]

-

Cleavage (Deprotection): The primary reactivity of the Boc group is its facile removal under acidic conditions.[5] This orthogonality is a cornerstone of modern synthetic strategy. The cleavage proceeds via protonation of the carbonyl oxygen, followed by the loss of carbon dioxide and the stable tert-butyl cation, which typically forms isobutylene. This process regenerates the free 2-aminoindole.

Caption: Acid-catalyzed deprotection of the Boc group.

Synthesis Protocol

The compound is typically synthesized from its parent amine, Ethyl 2-amino-1H-indole-3-carboxylate. The protection of the 2-amino group is a standard procedure in organic chemistry.

Caption: General workflow for Boc protection.

Detailed Experimental Protocol (N-tert-butoxycarbonylation):

This protocol is a representative method adapted from established procedures.[2][6]

-

Preparation: To a solution of Ethyl 2-amino-1H-indole-3-carboxylate (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF), add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Base Addition: Add a suitable base. For less reactive amines or faster reaction, a catalytic amount of 4-Dimethylaminopyridine (DMAP) with a stoichiometric amount of triethylamine (Et₃N) is effective. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is redissolved in a water-immiscible solvent like ethyl acetate and washed sequentially with a mild acidic solution (e.g., 5% citric acid), water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the pure title compound.

Causality: The use of a base is crucial to deprotonate the amine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride. Anhydrous conditions prevent the hydrolysis of the anhydride.

Reactivity of the Indole Core

-

N-H Acidity: The indole nitrogen proton is weakly acidic and can be deprotonated with a strong base (e.g., sodium hydride). The resulting anion can be alkylated or acylated, providing a route to N-substituted indole derivatives.[7]

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using NaOH or LiOH). However, studies have shown that the 2-aminoindole-3-carboxylate scaffold can be unstable under these conditions, potentially leading to ring-opened products rather than the desired acid.[2] This "unusual reactivity" necessitates careful selection of hydrolysis conditions or the use of alternative synthetic strategies if the carboxylic acid is the target.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: While comprehensive toxicological data is not available, similar compounds are known to cause skin and eye irritation.[3] It is classified as a hazardous chemical according to OSHA standards.[4]

-

Handling Precautions: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][8] Avoid breathing dust, vapors, or mist. Wash hands thoroughly after handling.

-

Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] For long-term stability, refrigeration and storage under an inert atmosphere (e.g., nitrogen or argon) are recommended.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Applications in Research and Drug Development

This compound is not an end product but a valuable intermediate. Its utility lies in its ability to serve as a scaffold for building more elaborate molecules.

-

Medicinal Chemistry: The 2-aminoindole motif is a core component of various pharmacologically active agents, including antitumor and antibacterial compounds.[2] This building block allows for the systematic modification of the indole core. After deprotection, the free amine can be acylated, alkylated, or used in coupling reactions to generate libraries of compounds for structure-activity relationship (SAR) studies.

-

Organic Synthesis: As a bifunctional molecule, it enables regioselective reactions. The Boc-protected amine directs chemistry away from the 2-position, allowing for modifications at the indole nitrogen or transformations involving the ester group. It is a key precursor for synthesizing complex indole-fused heterocyclic systems.[10][11]

References

- Fisher Scientific. (2009, September 26).

- Fisher Scientific. (n.d.).

- Riseley, R., et al. (2025).

- Cayman Chemical. (2025, October 6).

- Thermo Fisher Scientific. (2025, September 12).

- Huaxuejia.cn. (2025, December 25). The Critical Role of BOC Protecting Groups in Drug Synthesis.

- BLDpharm. (n.d.). Ethyl 2-((tert-butoxycarbonyl)amino)

- Al-Hourani, B. J., et al. (2016).

- Abdel-Wahab, B. F., et al. (2013). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 346(1), 47-59.

- Kumar, A., et al. (2014). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 6(5), 324-332.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

Sources

- 1. 1160995-04-9|this compound|BLD Pharm [bldpharm.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

Synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate: A Mechanistic and Practical Exploration

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate is a pivotal building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide array of pharmacologically active compounds. The strategic introduction of the tert-butoxycarbonyl (Boc) protecting group onto the C2-amino position of the indole scaffold is a critical transformation that enables subsequent functionalization. This guide provides a comprehensive examination of the synthesis, focusing on the underlying reaction mechanism, a field-proven experimental protocol, and the critical process parameters that ensure a high-yielding and pure product. We will dissect the causality behind experimental choices, offering insights grounded in established chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of N-Boc-2-Aminoindoles

The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and pharmaceutical agents.[1] Specifically, the 2-aminoindole-3-carboxylate framework is a precursor to compounds targeting a range of biological pathways. However, the inherent nucleophilicity and reactivity of the 2-amino group necessitate a protection strategy to achieve selective modifications at other positions of the indole ring.

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in contemporary organic synthesis.[2] Its widespread use stems from a favorable combination of characteristics:

-

Stability: The Boc group is robust and stable under a variety of reaction conditions, including those involving nucleophiles and bases.[3]

-

Orthogonality: It can be selectively removed under mild acidic conditions (e.g., with trifluoroacetic acid or HCl), leaving other acid-labile or base-labile groups intact.[3][4]

-

Clean Deprotection: The removal of the Boc group typically generates volatile byproducts (isobutene and carbon dioxide), simplifying product purification.[5]

This guide focuses on the direct N-Boc protection of Ethyl 2-amino-1H-indole-3-carboxylate, a key step in the synthetic pathway towards more complex molecular targets.

Overall Synthetic Strategy

The synthesis is a straightforward, yet mechanistically nuanced, protection reaction. The primary transformation involves the acylation of the C2-amino group of the indole substrate with di-tert-butyl dicarbonate (Boc₂O).

Caption: Catalytic mechanism of N-Boc protection using DMAP.

-

Activation of Boc₂O: The nucleophilic DMAP attacks one of the carbonyl carbons of Boc₂O. This results in the displacement of a tert-butyl carbonate anion and the formation of the highly electrophilic N-tert-butoxycarbonylpyridinium intermediate. [6][7]2. Nucleophilic Attack: The C2-amino group of the indole, despite being a weak nucleophile, readily attacks the activated carbonyl carbon of the DMAP-Boc intermediate.

-

Collapse of Intermediate: The resulting tetrahedral intermediate collapses, reforming the stable aromatic pyridine ring of DMAP (regenerating the catalyst) and yielding the protonated N-Boc protected product.

-

Deprotonation: A base, such as triethylamine, removes the proton from the nitrogen, yielding the final neutral product and the triethylammonium salt.

-

Byproduct Decomposition: The tert-butyl carbonate leaving group is unstable and decomposes to form tert-butanol and gaseous carbon dioxide, which bubbles out of the solution, helping to drive the reaction to completion. [4][8]

Field-Proven Experimental Protocol

This protocol is designed for a typical laboratory scale and incorporates best practices for safety and purity.

Materials and Reagents

| Reagent | Mol. Wt. | Amount (mmol) | Mass/Volume | Equivalents |

| Ethyl 2-amino-1H-indole-3-carboxylate | 204.22 | 1.0 | 204 mg | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 | 240 mg | 1.1 |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.1 | 12 mg | 0.1 |

| Triethylamine (Et₃N) | 101.19 | 1.5 | 0.21 mL (152 mg) | 1.5 |

| Tetrahydrofuran (THF), anhydrous | - | - | 10 mL | - |

| Ethyl Acetate (EtOAc) | - | - | ~50 mL for work-up | - |

| Saturated aq. NH₄Cl | - | - | ~20 mL for work-up | - |

| Brine | - | - | ~20 mL for work-up | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed | - |

Equipment

-

Round-bottom flask (50 mL) with stir bar

-

Septa and nitrogen/argon inlet

-

Syringes for liquid transfer

-

Separatory funnel

-

Rotary evaporator

-

Equipment for column chromatography (silica gel, solvents)

Step-by-Step Procedure

-

Reaction Setup: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add Ethyl 2-amino-1H-indole-3-carboxylate (204 mg, 1.0 mmol), DMAP (12 mg, 0.1 mmol), and anhydrous THF (10 mL). Stir the mixture at room temperature until all solids are dissolved.

-

Base Addition: Add triethylamine (0.21 mL, 1.5 mmol) to the solution via syringe.

-

Boc₂O Addition: In a separate vial, dissolve Di-tert-butyl dicarbonate (240 mg, 1.1 mmol) in a small amount of anhydrous THF (~2 mL). Add this solution dropwise to the stirred reaction mixture at room temperature over 5 minutes.

-

Causality: A slight excess of Boc₂O ensures complete consumption of the starting material. Dropwise addition helps to control any potential exotherm.

-

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours. The product spot should be less polar (higher Rf) than the starting amine.

-

Quenching and Work-up: Once the reaction is complete, quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL). Transfer the mixture to a separatory funnel.

-

Causality: Quenching with a mild acid like NH₄Cl protonates excess amines (Et₃N, DMAP) and helps to break up any emulsions.

-

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Causality: The brine wash removes residual water from the organic phase.

-

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% EtOAc). Combine the fractions containing the pure product and concentrate to yield this compound as a solid.

Troubleshooting and Side Reactions

-

Incomplete Reaction: If the reaction stalls, it may be due to the low nucleophilicity of the starting material or insufficient activation. Gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion, but this may increase the risk of side reactions. [2]* N1-Indole Boc Protection: The indole N-H is also nucleophilic and can react with Boc₂O, especially if a large excess of the reagent or stronger bases like NaH are used. [9]Using near-stoichiometric amounts of Boc₂O and a mild organic base at room temperature minimizes this side reaction.

-

Urea Formation: In the presence of DMAP, primary amines can sometimes form isocyanates at low temperatures, which can then react with another equivalent of amine to form urea byproducts. [10]Adhering to the recommended stoichiometry and temperature helps prevent this.

Conclusion

The synthesis of this compound via N-Boc protection is a fundamental and reliable transformation in organic synthesis. A thorough understanding of the reaction mechanism, particularly the catalytic role of DMAP in activating Boc₂O, allows for the rational design of a robust and high-yielding protocol. By carefully controlling stoichiometry, temperature, and purification methods, researchers can consistently produce this valuable intermediate, paving the way for the development of novel and complex bioactive molecules.

References

-

Title: Boc Protection Mechanism (Boc2O + DMAP) Source: Common Organic Chemistry URL: [Link]

-

Title: Boc Protection Mechanism (Boc2O + Base + DMAP) Source: Common Organic Chemistry URL: [Link]

-

Title: Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters Source: Arkivoc URL: [Link]

-

Title: Boc Protected Compounds Source: Hebei Boze Chemical Co., Ltd. URL: [Link]

-

Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate Source: MDPI URL: [Link]

-

Title: Boc Protection Mechanism (Boc2O) Source: Common Organic Chemistry URL: [Link]

-

Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

-

Title: Boc Protecting Group for Amines Source: Chemistry Steps URL: [Link]

-

Title: Protection of Aniline Derivatives Source: YouTube URL: [Link]

-

Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: RSC Publishing URL: [Link]

-

Title: Synthesis and biological evaluation of indoles Source: Der Pharma Chemica URL: [Link]

-

Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]

-

Title: Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex Source: NIH National Library of Medicine URL: [Link]

-

Title: Indole-2-carboxylic acid, ethyl ester Source: Organic Syntheses URL: [Link]

-

Title: Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives Source: MDPI URL: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. total-synthesis.com [total-synthesis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 7. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

Solubility Profile of Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate: A Predictive and Methodological Guide

An In-Depth Technical Guide

Abstract

Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex therapeutic agents. A thorough understanding of its solubility in common organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization), and developing formulations. This technical guide provides a comprehensive analysis of the molecule's structural attributes to predict its solubility profile. Furthermore, it offers a detailed, field-proven experimental protocol for the quantitative determination of its solubility using the isothermal shake-flask method, empowering researchers to generate precise data tailored to their specific laboratory conditions.

Introduction: The Critical Role of Solubility in Synthetic Chemistry

In the realm of drug development and organic synthesis, solubility is not merely a physical constant; it is a critical variable that dictates the success of a synthetic campaign. For a multifaceted intermediate like this compound, poor solvent selection can lead to incomplete reactions, challenging purifications, and low yields. Conversely, a well-characterized solubility profile enables chemists to:

-

Design Homogeneous Reaction Systems: Ensuring all reactants are fully dissolved is fundamental to achieving optimal reaction kinetics and avoiding side reactions.

-

Develop Robust Crystallization Protocols: Knowledge of solubility across a range of solvents, and its temperature dependence, is the cornerstone of developing effective crystallization methods for purification.

-

Optimize Chromatographic Separations: Selecting appropriate mobile and stationary phases for techniques like High-Performance Liquid Chromatography (HPLC) relies on understanding the analyte's interaction with different solvents.

This guide addresses the scarcity of published quantitative solubility data for this specific compound by providing a robust predictive framework and a practical methodology for its empirical determination.

Molecular Structure Analysis and Solubility Prediction

The solubility behavior of a compound is governed by its molecular structure and the principle of "like dissolves like"[1]. An analysis of the functional groups within this compound allows for a strong prediction of its interactions with various solvent classes.

The molecule comprises three key regions:

-

The Indole Core: A bicyclic aromatic system that is largely nonpolar but contains an N-H group capable of acting as a hydrogen bond donor.

-

The Ethyl Carboxylate Group (-COOEt): An ester functional group that introduces polarity and can act as a hydrogen bond acceptor at its carbonyl oxygen.

-

The N-Boc Protecting Group (-NHBoc): The tert-butoxycarbonyl group is bulky and predominantly nonpolar (hydrophobic) due to the tert-butyl moiety. However, it also contains a carbamate linkage with a carbonyl oxygen that can accept hydrogen bonds and an N-H group that can donate them.

Causality Behind Predicted Solubility:

The presence of both significant nonpolar surface area (indole ring, tert-butyl group) and multiple hydrogen bond donor/acceptor sites (-NH, -C=O) suggests an amphiphilic character. This duality predicts that the compound will be most soluble in solvents that can effectively engage with both its polar and nonpolar regions.

-

High Solubility Predicted in Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF) are anticipated to be excellent choices. Their polarity can solvate the ester and carbamate groups, while their organic nature accommodates the nonpolar indole and tert-butyl fragments.

-

Moderate Solubility in Halogenated and Ester Solvents: Dichloromethane (DCM) and ethyl acetate are expected to be effective solvents. They balance moderate polarity with the ability to solvate the bulk of the molecule's structure. Ethyl acetate, in particular, shares structural similarity with the molecule's ester group.

-

Lower Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol can act as both hydrogen bond donors and acceptors. While they can interact with the polar groups, their strong intermolecular hydrogen bonding networks may be less effectively disrupted by the large, nonpolar parts of the solute molecule. Solubility is expected to decrease as the alcohol chain length increases (e.g., from methanol to isopropanol). Water is predicted to be a very poor solvent due to the compound's significant hydrophobic character.

-

Very Low Solubility in Nonpolar Solvents: Aliphatic hydrocarbons such as hexane and cyclohexane are unlikely to be effective solvents. They lack the polarity required to overcome the crystal lattice energy and solvate the polar ester and carbamate functionalities.

Predicted Qualitative Solubility Profile

Based on the structural analysis, the following table summarizes the predicted qualitative solubility of this compound at ambient temperature. This table serves as a starting point for solvent screening in experimental work.

| Solvent Class | Solvent Name | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | Highly polar, strong H-bond acceptor, effectively solvates both polar and nonpolar regions. |

| Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, highly effective at solvating polar functional groups. | |

| Tetrahydrofuran (THF) | Soluble | Moderately polar ether, good for dissolving a wide range of organic compounds. | |

| Acetonitrile (MeCN) | Moderately Soluble | Polar, but a weaker H-bond acceptor than DMF/DMSO; may be less effective. | |

| Halogenated | Dichloromethane (DCM) | Soluble | Good balance of polarity and ability to solvate nonpolar structures. |

| Chloroform (CHCl₃) | Soluble | Similar properties to DCM. | |

| Esters | Ethyl Acetate (EtOAc) | Soluble | "Like dissolves like" principle applies due to the shared ethyl ester moiety. |

| Alcohols | Methanol (MeOH) | Sparingly Soluble | Strong solvent H-bonding may hinder solvation of the large nonpolar regions. |

| Ethanol (EtOH) | Sparingly Soluble | Similar to methanol, with slightly lower polarity. | |

| Isopropanol (IPA) | Poorly Soluble | Increased nonpolar character of the solvent does not sufficiently compensate for reduced polarity. | |

| Nonpolar | Toluene | Poorly Soluble | Aromatic nature may offer some π-stacking with the indole ring, but lacks polarity. |